R (+)-Eticloride hydrochloride

Beschreibung

Structure

3D Structure of Parent

Eigenschaften

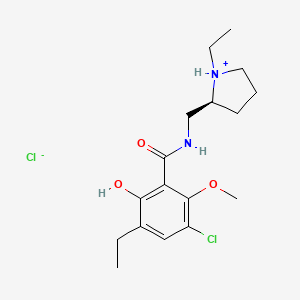

CAS-Nummer |

97612-24-3 |

|---|---|

Molekularformel |

C17H26Cl2N2O3 |

Molekulargewicht |

377.3 g/mol |

IUPAC-Name |

5-chloro-3-ethyl-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-hydroxy-6-methoxybenzamide;hydrochloride |

InChI |

InChI=1S/C17H25ClN2O3.ClH/c1-4-11-9-13(18)16(23-3)14(15(11)21)17(22)19-10-12-7-6-8-20(12)5-2;/h9,12,21H,4-8,10H2,1-3H3,(H,19,22);1H |

InChI-Schlüssel |

HFJFXXDHVWLIKX-UHFFFAOYSA-N |

Isomerische SMILES |

CCC1=CC(=C(C(=C1O)C(=O)NC[C@@H]2CCCN2CC)OC)Cl.Cl |

Kanonische SMILES |

CCC1=CC(=C(C(=C1O)C(=O)NCC2CCCN2CC)OC)Cl.Cl |

Löslichkeit |

>56.6 [ug/mL] (The mean of the results at pH 7.4) |

Synonyme |

5-chloro-3-ethyl-N-((1-ethyl-2-pyrrolidinyl)methyl)-6-methoxysalicylamide A 38503 eticlopride FLB 131 FLB-131 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Technical Whitepaper: Eticlopride Hydrochloride as a Selective D2 Receptor Antagonist

The following technical guide is structured to provide a comprehensive operational framework for the use of Eticlopride Hydrochloride (specifically the bioactive S(-)-enantiomer ) in D2 receptor antagonism.

Executive Summary

Eticlopride hydrochloride is a substituted benzamide and a high-affinity, selective antagonist for the dopamine D2-like receptor family (D2, D3). Unlike phenothiazines or butyrophenones, Eticlopride exhibits a distinct binding mode that stabilizes the receptor in a specific inactive conformation, making it a critical tool for dissecting dopaminergic signaling pathways.

Critical Technical Note on Stereochemistry:

While some databases list "R(+)-Eticloride" as a synonym, the potent biological activity resides in the S(-)-Eticlopride enantiomer. The R(+) isomer typically exhibits significantly lower affinity (

Chemical & Physical Profile

| Property | Specification |

| IUPAC Name | 3-chloro-5-ethyl-N-{[(2S)-1-ethylpyrrolidin-2-yl]methyl}-6-hydroxy-2-methoxybenzamide hydrochloride |

| CAS Number | 97612-24-3 (Hydrochloride), 84226-12-0 (Free base) |

| Molecular Formula | C₁₇H₂₅ClN₂O₃[1][2][3][4][5][6][7][8][9] · HCl |

| Molecular Weight | 377.31 g/mol |

| Solubility | Water (50 mM), DMSO (100 mM), Ethanol (25 mM) |

| Appearance | White to off-white solid |

Pharmacological Mechanism[1][4][9][10][11][12]

Receptor Affinity and Selectivity

Eticlopride is defined by its nanomolar affinity for D2-like receptors and low affinity for D1-like receptors.

-

D2 Receptor (

): ~0.06 – 0.09 nM -

D3 Receptor (

): ~0.1 – 0.4 nM -

D1 Receptor (

): > 10,000 nM -

Selectivity Ratio (D2:D1): > 100,000:1

Mechanism of Action

Eticlopride functions as an inverse agonist/antagonist .[9] It binds to the orthosteric binding site (OBS) of the D2 receptor.[10]

-

Blockade: Sterically prevents dopamine binding, inhibiting

-protein coupling. -

Inverse Agonism: Suppresses constitutive (basal) activity of the D2 receptor, reducing basal cAMP inhibition even in the absence of dopamine.

-

Structural Biology: Crystallographic studies reveal that Eticlopride binds in a pose parallel to the membrane plane, interacting with transmembrane helix 5 (TM5), distinct from the binding mode of other antagonists like risperidone.[10]

Signaling Pathway Blockade

The following diagram illustrates the specific node blockade within the dopaminergic signaling cascade.

Figure 1: Mechanism of D2 Receptor Blockade by Eticlopride.[4][5][11][10][12][13] The antagonist prevents Gi/o coupling, thereby reversing the inhibition of Adenylyl Cyclase.

Experimental Protocols

Reagent Preparation (Self-Validating Protocol)

To ensure reproducibility, verify the solubility and concentration using the following tiered solvation method.

Target Concentration: 10 mM Stock

-

Weighing: Accurately weigh 3.77 mg of S(-)-Eticlopride HCl.

-

Primary Solvent: Add 1 mL of sterile distilled water or saline (0.9% NaCl).

-

Validation Check: Solution should be clear and colorless immediately. If cloudy, verify compound identity (salt vs. free base).

-

-

Storage: Aliquot into light-protective vials (amber) and store at -20°C. Stable for up to 3 months. Avoid freeze-thaw cycles.

In Vitro Radioligand Competition Binding Assay

This protocol measures the affinity (

Workflow Visualization:

Figure 2: Operational workflow for competitive binding assays.

Step-by-Step Methodology:

-

Buffer Prep: Tris-HCl (50 mM, pH 7.4) containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.

-

Incubation:

-

Total Volume: 250 µL.

-

Add 50 µL Membrane suspension (20-40 µg protein).

-

Add 50 µL [³H]-Raclopride (Final conc: ~2 nM).

-

Add 50 µL Eticlopride (Concentration range:

to

-

-

Equilibrium: Incubate for 60 minutes at 25°C (room temperature).

-

Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific binding).

-

Wash: 3x wash with 5 mL ice-cold buffer.

-

Analysis: Calculate

and convert to

In Vivo Administration (Rodent Models)

Eticlopride is blood-brain barrier (BBB) permeable.

-

Route: Intraperitoneal (i.p.) or Subcutaneous (s.c.).[2]

-

Effective Dose Range: 0.01 – 0.1 mg/kg.

-

Low Dose (0.01-0.03 mg/kg): Selective D2 blockade without gross motor impairment.

-

High Dose (>0.1 mg/kg): Catalepsy and significant locomotor suppression.

-

-

Pre-treatment Time: Administer 20–30 minutes prior to behavioral testing.

References

-

Chien, E. Y., et al. (2010). Structure of the human dopamine D3 receptor in complex with a D2/D3 selective antagonist. Science. Retrieved from [Link]

-

PubChem. (n.d.). Eticlopride | C17H25ClN2O3. National Library of Medicine. Retrieved from [Link]

-

Martelle, J. L., et al. (2007). The dopamine D2 antagonist eticlopride accelerates extinction and delays reacquisition of food self-administration in rats. Psychopharmacology. Retrieved from [Link]

-

Michino, M., et al. (2020). Distinct inactive conformations of the dopamine D2 and D3 receptors correspond to different extents of inverse agonism. eLife. Retrieved from [Link]

Sources

- 1. Eticlopride | C17H25ClN2O3 | CID 57267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Role of D1/D2 dopamin receptors antagonist perphenazine in morphine analgesia and tolerance in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. elifesciences.org [elifesciences.org]

- 9. Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Distinct inactive conformations of the dopamine D2 and D3 receptors correspond to different extents of inverse agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The dopamine D2 antagonist eticlopride accelerates extinction and delays reacquisition of food self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Review of the Discovery, Pharmacological Characterization, and Behavioral Effects of the Dopamine D2‐Like Receptor Antagonist Eticlopride - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Eticlopride: A Technical Guide to its Discovery, Structure, and Pharmacological Significance

Abstract

Eticlopride is a substituted benzamide that has become an invaluable tool in neuroscience research due to its high affinity and selectivity as an antagonist for D2-like dopamine receptors.[1] Initially developed as a potential antipsychotic agent, its journey has transitioned from the clinical path to a cornerstone of preclinical investigation into the dopaminergic system.[1][2] This guide provides an in-depth examination of the historical context of eticlopride's discovery, a detailed analysis of its chemical structure and synthesis, and a thorough overview of its pharmacological profile, emphasizing the structure-activity relationships that define its potent and selective action.

Genesis of a Selective Antagonist: The Discovery of Eticlopride

The development of eticlopride in the 1980s was a direct result of a concerted effort to create more specific dopamine receptor antagonists.[3] The first generation of antipsychotic medications, while effective, often came with a broad receptor-binding profile, leading to significant side effects. The scientific imperative was to design molecules that could selectively target the dopamine D2 receptor, which was hypothesized to be the primary mediator of antipsychotic efficacy.

Eticlopride emerged from research into substituted benzamides, a class of compounds known for their dopamine-blocking properties.[3] Its synthesis was a rational design based on the structure-activity relationships (SAR) of its predecessors, such as raclopride. Researchers systematically modified the benzamide scaffold to enhance potency and selectivity. The key innovation in eticlopride's structure was the combination of an ethyl group at the aromatic 5-position and a chlorine atom at the 3-position.[2] This specific combination resulted in a compound that was found to be 27 times more potent than remoxipride and nearly 35 times more potent than raclopride in displacing [3H]spiperone, a classic D2 receptor radioligand.[2]

Although initially explored for its potential as an antipsychotic, eticlopride never progressed to widespread clinical use in humans.[2][3] However, its exceptional potency and selectivity made it an ideal research tool. It allows scientists to dissect the specific roles of D2 and D3 dopamine receptors in various physiological and pathological processes, including reward, motor control, addiction, and models of schizophrenia and Parkinson's disease.[3]

The Chemical Blueprint: Structure and Properties

The precise arrangement of atoms in eticlopride is fundamental to its biological activity. Its chemical identity and properties are well-characterized.

-

IUPAC Name : 3-chloro-5-ethyl-N-{[(2S)-1-ethylpyrrolidin-2-yl]methyl}-6-hydroxy-2-methoxybenzamide[3]

-

Molecular Formula : C₁₇H₂₅ClN₂O₃[3][]

-

Molecular Weight : 340.85 g/mol (free base)[3][], 377.31 g/mol (hydrochloride salt)[2][5]

Caption: High-level workflow for the chemical synthesis of Eticlopride.

Pharmacological Profile and Mechanism of Action

Eticlopride's utility is defined by its potent and selective antagonism of D2-like dopamine receptors. It functions by competitively blocking these receptors, thereby inhibiting dopamine signaling. [3]

Receptor Binding Affinity

Eticlopride exhibits high affinity for D2 and D3 receptors, with a lower affinity for D4 and significantly less for other receptor types. [3][5]This selectivity is crucial for its application as a specific pharmacological probe.

| Receptor Subtype | Binding Affinity (Ki) | Source |

| Dopamine D2 | 0.029 nM - 0.50 nM | [3][6] |

| Dopamine D3 | 0.16 nM - 0.46 nM | [3][6] |

| Dopamine D4 | 22.3 nM | [5] |

| α1-Adrenergic | 112 nM | [7] |

| 5-HT2 (Serotonin) | 830 nM | [6][7] |

| α2-Adrenergic | 699 nM | [7] |

| 5-HT1 (Serotonin) | 6220 nM | [6][7] |

Note: Ki values can vary between studies and assay conditions.

Structure-Activity Relationship (SAR)

The high affinity and selectivity of eticlopride are not accidental; they are a direct consequence of its chemical architecture.

-

N-Ethyl Group : The ethyl group on the pyrrolidine nitrogen contributes significantly to binding affinity at both D2 and D3 receptors. [8]* Aromatic Substituents : As previously mentioned, the ethyl group at the 5-position and the chlorine at the 3-position of the benzamide ring were found to be optimal for enhancing potency. [2]* Stereochemistry : The (S)-configuration of the pyrrolidine ring is essential. The corresponding (R)-enantiomer is substantially less active, indicating a precise stereospecific interaction with the receptor's binding pocket. [2] Recent studies have further explored the SAR of eticlopride by creating analogues with modifications at the pyrrolidine ring, confirming that the native structure is highly optimized for D2/D3 receptor antagonism. [8][9]

Caption: Eticlopride competitively blocks dopamine at the D2/D3 receptor site.

Conclusion

Eticlopride stands as a testament to the power of rational drug design. Born from the systematic optimization of the substituted benzamide scaffold, it achieved remarkable potency and selectivity for D2-like dopamine receptors. While its clinical ambitions were superseded by newer agents, its true legacy lies in the laboratory. As a precise and reliable pharmacological tool, eticlopride has been instrumental in advancing our understanding of the complex roles of the dopaminergic system in health and disease. Its story underscores a vital principle in drug development: even compounds that do not become therapies can become indispensable instruments of discovery.

References

- Title: Eticlopride - Grokipedia.

- Title: A Review of the Discovery, Pharmacological Characterization, and Behavioral Effects of the Dopamine D2‐Like Receptor Antagonist Eticlopride.

- Title: Eticlopride | C17H25ClN2O3 | CID 57267.

- Title: Eticlopride hydrochloride | Non-selective Dopamine.

- Title: Eticlopride molecule. (A) Chemical structure with atoms labeled.

- Title: CAS 84226-12-0 Eticlopride.

- Title: Eticlopride hydrochloride | D2 receptor Antagonist.

- Title: Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands.

- Title: A review of the discovery, pharmacological characterization, and behavioral effects of the dopamine D2-like receptor antagonist eticlopride.

- Title: Eticlopride hydrochloride | D2 Receptor Antagonist.

- Title: Eticlopride (hydrochloride).

- Title: Structure Activity Relationships for a Series of Eticlopride-Based Dopamine D2/D3 Receptor Bitopic Ligands.

Sources

- 1. A review of the discovery, pharmacological characterization, and behavioral effects of the dopamine D2-like receptor antagonist eticlopride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Review of the Discovery, Pharmacological Characterization, and Behavioral Effects of the Dopamine D2‐Like Receptor Antagonist Eticlopride - PMC [pmc.ncbi.nlm.nih.gov]

- 3. grokipedia.com [grokipedia.com]

- 5. Eticlopride hydrochloride | D2 receptor Antagonist | Hello Bio [hellobio.com]

- 6. caymanchem.com [caymanchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure Activity Relationships for a Series of Eticlopride-Based Dopamine D2/D3 Receptor Bitopic Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Characterization of R(+)-Eticlopride Hydrochloride

A Senior Application Scientist's Field-Proven Perspective for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the in vitro characterization of R(+)-Eticlopride hydrochloride, a potent and selective antagonist of the D2 and D3 dopamine receptors. As a cornerstone tool in dopamine receptor research, a thorough understanding of its binding and functional properties is paramount for the robust interpretation of experimental data. This document moves beyond rote protocols to explain the scientific rationale behind each step, ensuring a self-validating and reproducible experimental workflow.

Foundational Principles: Understanding R(+)-Eticlopride and its Target

R(+)-Eticlopride is a substituted benzamide that exhibits high affinity and selectivity for D2-like dopamine receptors, which are members of the G protein-coupled receptor (GPCR) superfamily.[1][2] Specifically, it is a well-established antagonist for the D2 and D3 receptor subtypes.[3][4] These receptors are critical players in numerous physiological processes, including motor control, cognition, and reward pathways.[5] Their dysregulation is implicated in various neuropsychiatric disorders, making them key targets for therapeutic intervention.

The D2 receptor, the primary target of R(+)-Eticlopride, canonically couples to Gαi/o proteins.[6] Activation of this pathway by an agonist, such as dopamine, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[6] Furthermore, the dissociation of the G protein heterotrimer upon receptor activation initiates a cascade of downstream signaling events. Understanding this fundamental signaling pathway is crucial for designing and interpreting the functional assays described herein.

Dopamine D2 Receptor Signaling Pathway

The following diagram illustrates the canonical Gαi/o-coupled signaling cascade initiated by dopamine binding to the D2 receptor, and its inhibition by R(+)-Eticlopride.

Caption: Dopamine D2 Receptor Signaling Pathway.

Binding Affinity Characterization: The Radioligand Binding Assay

The initial and most fundamental step in characterizing R(+)-Eticlopride is to determine its binding affinity (Ki) for the D2 and D3 receptors. This is typically achieved through a competitive radioligand binding assay. The principle of this assay is to measure the ability of unlabeled R(+)-Eticlopride to displace a radiolabeled ligand with known high affinity and selectivity for the target receptor.

Causality Behind Experimental Choices:

-

Why a competitive assay? This format allows for the determination of the affinity of an unlabeled compound (R(+)-Eticlopride) by competing it against a radioligand whose binding characteristics are already well-defined.

-

Choice of Radioligand: A common choice for D2/D3 receptors is [3H]Spiperone or [3H]Raclopride. The key is to use a radioligand that binds with high affinity and selectivity to the receptor of interest.

-

Cell System: The assay is performed on cell membranes prepared from cell lines stably expressing the human D2 or D3 receptor (e.g., CHO or HEK293 cells). This ensures a high density of the target receptor and minimizes interference from other receptor types.

Experimental Workflow: Competitive Radioligand Binding Assay

Caption: Competitive Radioligand Binding Assay Workflow.

Detailed Protocol: Competitive Radioligand Binding Assay

-

Membrane Preparation:

-

Culture CHO or HEK293 cells stably expressing the human D2 or D3 receptor.

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

-

-

Assay Setup:

-

In a 96-well plate, add assay buffer, cell membranes (typically 10-20 µg of protein per well), and the radioligand (e.g., [3H]Spiperone at a concentration close to its Kd).

-

Add increasing concentrations of R(+)-Eticlopride hydrochloride (e.g., from 10⁻¹² M to 10⁻⁵ M).

-

Include wells for total binding (no competitor) and non-specific binding (a high concentration of a non-radiolabeled antagonist, such as unlabeled Spiperone or Haloperidol).

-

-

Incubation and Filtration:

-

Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioactivity.

-

-

Data Acquisition and Analysis:

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the R(+)-Eticlopride concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of R(+)-Eticlopride that inhibits 50% of the specific binding of the radioligand).

-

Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Data Presentation: Binding Affinity of R(+)-Eticlopride

| Receptor Subtype | Radioligand | Ki (nM) | Reference |

| Dopamine D2 | [3H]Spiperone | ~0.09 - 0.50 | [7] |

| Dopamine D3 | [3H]Spiperone | ~0.16 - 0.46 | [3][4] |

Note: The exact Ki values can vary depending on the experimental conditions, such as the cell line, radioligand, and assay buffer used.

Functional Characterization: Assessing Antagonist Activity

While binding assays confirm that R(+)-Eticlopride physically interacts with the D2 and D3 receptors, they do not provide information about its functional effect. To confirm its antagonist activity, functional assays are essential. These assays measure the ability of R(+)-Eticlopride to block the intracellular signaling cascade initiated by an agonist.

A. GTPγS Binding Assay

Scientific Rationale: The binding of an agonist to a Gαi/o-coupled receptor promotes the exchange of GDP for GTP on the Gα subunit, which is a critical step in G protein activation.[8][9] The GTPγS binding assay utilizes a non-hydrolyzable analog of GTP, [35S]GTPγS, to quantify this activation.[8][10] As an antagonist, R(+)-Eticlopride is expected to inhibit the agonist-stimulated binding of [35S]GTPγS.

Detailed Protocol:

-

Membrane Preparation: Prepare cell membranes expressing the D2 or D3 receptor as described for the radioligand binding assay.

-

Assay Setup:

-

In a 96-well plate, add cell membranes, GDP (to ensure G proteins are in their inactive state), and [35S]GTPγS.

-

Add a fixed, sub-maximal concentration of a D2/D3 agonist (e.g., Quinpirole).

-

Add increasing concentrations of R(+)-Eticlopride hydrochloride.

-

Include control wells for basal binding (no agonist) and agonist-stimulated binding (no antagonist).

-

-

Incubation and Filtration: Incubate the plate at 30°C for 30-60 minutes. Terminate the reaction by rapid filtration through glass fiber filters.

-

Data Acquisition and Analysis:

-

Wash the filters and measure the bound radioactivity using a scintillation counter.

-

Plot the percentage of agonist-stimulated [35S]GTPγS binding against the logarithm of the R(+)-Eticlopride concentration.

-

Determine the IC50 value, which represents the concentration of R(+)-Eticlopride that inhibits 50% of the agonist-stimulated response.

-

B. cAMP Accumulation Assay

Scientific Rationale: Since D2 and D3 receptors are coupled to Gαi/o, their activation by an agonist inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[6] To measure the antagonist effect of R(+)-Eticlopride, a cAMP accumulation assay is performed in whole cells. In this assay, adenylyl cyclase is first stimulated with an agent like forskolin, and then the ability of a D2/D3 agonist to inhibit this stimulated cAMP production is measured. R(+)-Eticlopride, as an antagonist, will block this inhibition.

Detailed Protocol:

-

Cell Culture: Plate cells expressing the D2 or D3 receptor in a 96-well plate and allow them to adhere overnight.

-

Assay Procedure:

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Add increasing concentrations of R(+)-Eticlopride hydrochloride.

-

Add a fixed concentration of a D2/D3 agonist (e.g., Quinpirole).

-

Stimulate adenylyl cyclase with forskolin.

-

Incubate for a defined period (e.g., 30 minutes).

-

-

cAMP Detection:

-

Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).[11]

-

-

Data Analysis:

-

Plot the cAMP levels against the logarithm of the R(+)-Eticlopride concentration.

-

Determine the IC50 value for the reversal of the agonist-induced inhibition of forskolin-stimulated cAMP accumulation.

-

Concluding Remarks and Future Directions

This guide has outlined the essential in vitro methodologies for the comprehensive characterization of R(+)-Eticlopride hydrochloride. By systematically determining its binding affinity and functional antagonism at D2 and D3 receptors, researchers can confidently employ this pharmacological tool in their studies. The protocols provided are designed to be robust and reproducible, with a clear rationale for each experimental step.

Further characterization could involve investigating the kinetics of R(+)-Eticlopride binding (on- and off-rates) or exploring its potential for biased agonism, although it is generally considered a neutral antagonist.[12][13] Additionally, assessing its selectivity against a broader panel of GPCRs and other targets is crucial for a complete pharmacological profile. The foundational data generated from the assays described herein are indispensable for the interpretation of more complex cellular and in vivo studies, ultimately advancing our understanding of the dopaminergic system and its role in health and disease.

References

-

Taylor & Francis Online. Eticlopride – Knowledge and References . [Link]

-

National Institutes of Health (NIH). Distinct inactive conformations of the dopamine D2 and D3 receptors correspond to different extents of inverse agonism . [Link]

-

National Institutes of Health (NIH). The dopamine D2 antagonist eticlopride accelerates extinction and delays reacquisition of food self-administration in rats . [Link]

-

National Institutes of Health (NIH). Highly selective dopamine D3 receptor (D3R) antagonists and partial agonists based on eticlopride and the D3R crystal structure: new leads for opioid dependence treatment . [Link]

-

ResearchGate. A Review of the Discovery, Pharmacological Characterization, and Behavioral Effects of the Dopamine D2‐Like Receptor Antagonist Eticlopride | Request PDF . [Link]

-

PubMed. Some in vitro receptor binding properties of [3H]eticlopride, a novel substituted benzamide, selective for dopamine-D2 receptors in the rat brain . [Link]

-

MDPI. The COMT rs4680 Met Allele Is Associated with High Impulsivity, Hyperactivity and Inattention in Patients with Opioid Use Disorder . [Link]

-

National Institutes of Health (NIH). A Review of the Discovery, Pharmacological Characterization, and Behavioral Effects of the Dopamine D2‐Like Receptor Antagonist Eticlopride . [Link]

-

ACS Publications. Identification and Characterization of ML321: A Novel and Highly Selective D2 Dopamine Receptor Antagonist with Efficacy in Animal Models That Predict Atypical Antipsychotic Activity . [Link]

-

National Institutes of Health (NIH). Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands . [Link]

-

National Institutes of Health (NIH). Functional assays to define agonists and antagonists of the sigma-2 receptor . [Link]

-

National Institutes of Health (NIH). Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors . [Link]

-

National Institutes of Health (NIH). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors . [Link]

-

Creative Bioarray. GTPγS Binding Assay . [Link]

-

Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. [Link]

-

Wikipedia. Dopamine receptor D2 . [Link]

-

ACS Publications. Structure Activity Relationships for a Series of Eticlopride-Based Dopamine D2/D3 Receptor Bitopic Ligands | Journal of Medicinal Chemistry . [Link]

-

National Institutes of Health (NIH). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs) . [Link]

-

National Institutes of Health (NIH). New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy . [Link]

-

National Center for Biotechnology Information. GTPγS Binding Assays . [Link]

-

National Institutes of Health (NIH). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 . [Link]

-

Taylor & Francis Online. Dopamine Receptor Signaling . [Link]

-

ResearchGate. Radioligand binding assay in D2R and D3R | Download Table . [Link]

-

ACS Publications. Discovery, Optimization, and Characterization of Novel D2 Dopamine Receptor Selective Antagonists | Journal of Medicinal Chemistry . [Link]

-

Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol . [Link]

-

National Center for Biotechnology Information. Biochemistry, Dopamine Receptors - StatPearls . [Link]

-

ResearchGate. What other ways are there to measure GPCR Signaling without Radio-labeled GTP Binding? . [Link]

-

MDPI. Real-Time Determination of Intracellular cAMP Reveals Functional Coupling of Gs Protein to the Melatonin MT1 Receptor . [Link]

-

YouTube. Measuring G-Protein-Coupled Receptor Signaling - Preview . [Link]

-

PubMed. cAMP assays in GPCR drug discovery . [Link]

-

Taylor & Francis Online. The signaling pathway of dopamine D2 receptor (D2R) activation using normal mode analysis (NMA) and the construction of pharmacophore models for D2R ligands . [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. A Review of the Discovery, Pharmacological Characterization, and Behavioral Effects of the Dopamine D2‐Like Receptor Antagonist Eticlopride - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. mdpi.com [mdpi.com]

- 6. tandfonline.com [tandfonline.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 13. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Antipsychotic Potential of Eticlopride Analogues: A Technical Guide

Executive Summary

Eticlopride, a substituted benzamide, has long served as a "gold standard" radioligand in PET imaging due to its picomolar affinity for dopamine D2-like receptors. However, its clinical translation as an antipsychotic has been stalled by poor oral bioavailability and a lack of subtype selectivity between D2 and D3 receptors.

This technical guide addresses the medicinal chemistry and pharmacological strategies currently employed to transform the eticlopride scaffold into viable antipsychotic candidates. We move beyond simple halogen substitutions to explore bitopic ligand design —a strategy that tethers the eticlopride orthosteric core to secondary pharmacophores, unlocking D3 receptor selectivity crucial for treating the negative symptoms of schizophrenia.

Part 1: Pharmacological Rationale

From "Sledgehammer" to "Scalpel"

Current antipsychotics (e.g., haloperidol, raclopride) primarily target the Orthosteric Binding Site (OBS) of the D2 receptor. While effective for positive symptoms (hallucinations), this blockade often leads to Extrapyramidal Symptoms (EPS) and fails to address cognitive deficits.

The Eticlopride Opportunity:

Eticlopride binds the D2/D3 OBS with high affinity (

-

D2 Blockade: Controls positive symptoms (Mesolimbic pathway).

-

D3 Blockade: Modulates cognition and negative symptoms (Mesocortical pathway) and reduces EPS risk.

Mechanism of Action: The Bitopic Shift

Recent crystal structures (PDB: 3PBL) reveal that while the D2 and D3 OBS are nearly identical, their extracellular loops differ. D3 receptors possess a unique Secondary Binding Pocket (SBP) .

The Design Strategy:

-

Anchor: Eticlopride binds the conserved OBS.

-

Linker: A polymethylene chain extends out of the OBS.

-

Warhead: A secondary pharmacophore (SP) binds the D3-specific SBP.

Figure 1: The logic of bitopic ligand design.[1][2] The secondary pharmacophore exploits structural differences in the extracellular loops of D2 vs D3 receptors.

Part 2: Medicinal Chemistry & SAR[1][2][3][4][5]

The Structure-Activity Relationship (SAR) of eticlopride analogues focuses on three regions: the pyrrolidine nitrogen, the aromatic ring substituents, and the amide linker.

The Pyrrolidine Ring (The "Tail")

The basic nitrogen in the ethyl-pyrrolidine ring is essential for the salt bridge with Asp3.32 in the receptor.

-

N-Alkylation: Replacing the N-ethyl group with bulky groups often reduces affinity unless it serves as a linker to a secondary binding pocket.

-

Stereochemistry: The (S)-enantiomer is 100-fold more active than the (R)-enantiomer. Protocols must include chiral resolution.

The Benzamide Core (The "Head")

-

5-Position (Ethyl): This alkyl group fits into a hydrophobic pocket. Replacing it with halogens (Br, I) creates radiotracers (e.g., [123I]-epidepride) but alters lipophilicity.

-

6-Position (Hydroxy): Forms an intramolecular hydrogen bond with the carbonyl oxygen, planarizing the molecule. Do not modify this hydroxyl group; masking it (e.g., O-methylation) destroys affinity.

Bitopic Modifications (The "Bridge")

To create D3-selective analogues, the most successful strategy involves attaching a linker to the pyrrolidine nitrogen or the 5-position of the benzene ring.

Table 1: Comparative SAR of Eticlopride Analogues

| Compound Class | Modification Site | Target Property | Outcome |

| Native Eticlopride | None | Baseline | |

| Halogenated Analogues | Benzene C-5 | PET Imaging | High affinity, but high non-specific binding (lipophilicity). |

| N-Linker-Indole | Pyrrolidine N | D3 Selectivity | |

| O-Alkylated | Benzene C-4 | Bioavailability | Improved metabolic stability; tolerated if group is small. |

Part 3: Experimental Protocols

Protocol A: Synthesis of Eticlopride Core

Validation: This protocol ensures the retention of the critical S-configuration.

-

Starting Material: 2,6-dimethoxybenzoic acid.

-

Lithiation: Treat with

-BuLi in THF at -78°C, followed by quenching with ethyl iodide to install the 5-ethyl group. -

Chlorination: Electrophilic aromatic substitution using

to place the chlorine at position 3. -

Demethylation: Selective demethylation of the 6-methoxy group using

(boron tribromide) in DCM. Critical Step: Monitor strictly to avoid bis-demethylation. -

Coupling: Activate the acid with ethyl chloroformate (mixed anhydride method) and couple with (S)-(-)-2-(aminomethyl)-1-ethylpyrrolidine .

Figure 2: Synthetic pathway for the eticlopride scaffold. Note the selective demethylation step.

Protocol B: Competitive Binding Assay (Membrane Prep)

Purpose: Determine

Reagents:

-

Radioligand:

-Methylspiperone (0.2 nM). -

Source: CHO cells stably expressing human D2R or D3R.

-

Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl.

Workflow:

-

Harvest: Homogenize CHO cells and centrifuge (20,000 x g) to isolate membranes. Resuspend in buffer.

-

Incubation: Mix membrane prep (

protein), radioligand, and increasing concentrations of the Eticlopride Analogue ( -

Equilibrium: Incubate at 25°C for 60 minutes.

-

Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate

and convert to

Self-Validation Check:

-

Non-Specific Binding (NSB): Must be defined by including

(+)-Butaclamol. NSB should be <10% of total binding.

Part 4: In Vivo Validation & Limitations

Behavioral Models

To verify antipsychotic potential, analogues must be tested in models that differentiate between efficacy and side effects.

-

Conditioned Avoidance Response (CAR):

-

Method: Rats are trained to avoid a shock by moving to a safe zone upon a cue.

-

Relevance: Antipsychotics inhibit avoidance without inhibiting escape. Eticlopride analogues should show efficacy here.

-

-

Catalepsy Test (Bar Test):

-

Method: Place rat forepaws on a raised bar. Measure time to correct posture.

-

Relevance: High latency indicates EPS liability. D3-selective analogues should show reduced catalepsy compared to native eticlopride.

-

Clinical Limitations

Despite high potency, eticlopride analogues face barriers:

-

Blood-Brain Barrier (BBB) Penetration: Large bitopic ligands often have high molecular weight (>500 Da) and high Polar Surface Area (PSA), limiting CNS entry.

-

Cardiovascular Risk: D2 blockade in the periphery can cause hypotension.

References

-

Martelle, J. L., & Nader, M. A. (2008). A review of the discovery, pharmacological characterization, and behavioral effects of the dopamine D2-like receptor antagonist eticlopride.[3] CNS Neuroscience & Therapeutics, 14(3), 248–262. Link

-

Chien, E. Y., et al. (2010). Structure of the human dopamine D3 receptor in complex with a D2/D3 selective antagonist.[4] Science, 330(6007), 1091-1095. Link

-

Kumar, V., et al. (2016). Synthesis and biological evaluation of bitopic ligands for the dopamine D3 receptor. Journal of Medicinal Chemistry, 59(16), 7634-7650. Link

-

De Paulis, T., et al. (1985). Substituted benzamides as dopamine antagonists. Synthesis and structure-activity relationships of eticlopride and related compounds. Journal of Medicinal Chemistry, 28(9), 1263-1269. Link

-

Newman, A. H., et al. (2012). Dopamine D3 receptor partial agonists and antagonists as potential therapeutics for substance abuse disorders. Journal of Medicinal Chemistry, 55(22), 9465-9468. Link

Sources

Methodological & Application

Application Note: Dissolution and Preparation of R(+)-Eticlopride (Eticloride) Hydrochloride for Injection

[1]

Executive Summary & Compound Identification[1]

Critical Note on Nomenclature: The term "Eticloride" is frequently used in older literature or specific vendor catalogs as a synonym for Eticlopride . Furthermore, the user has specified the R-(+) enantiomer .

-

(S)-(-)-Eticlopride: The highly potent, selective dopamine D2/D3 receptor antagonist.[1]

-

(R)-(+)-Eticlopride: The less active enantiomer, often used as a stereoisomer control in receptor binding assays to validate specific binding.[1]

This guide details the dissolution of R(+)-Eticlopride Hydrochloride (R(+)-Eticloride HCl).[1] While the biological activity differs between enantiomers, their physicochemical solubility profiles are identical.

Key Solubility Metrics:

Physicochemical Characterization

Understanding the chemical nature of the salt is prerequisite to successful formulation.

| Property | Specification |

| Compound Name | R(+)-Eticlopride Hydrochloride (R(+)-Eticloride) |

| Chemical Class | Substituted Benzamide |

| Molecular Weight | ~377.31 g/mol (anhydrous basis) |

| Salt Form | Hydrochloride (HCl) - Highly polar, aids aqueous solubility |

| pKa | ~8.9 (amine group); requires pH attention in unbuffered saline |

| Appearance | White to off-white crystalline solid |

Solubility & Vehicle Selection Guide

Select your vehicle based on the required final concentration and the route of administration.

Table 1: Solubility Profile & Vehicle Compatibility

| Vehicle | Max Solubility (Approx.) | Suitability for Injection | Comments |

| Sterile Water | 37 mg/mL (100 mM) | High | Ideal for stock solutions.[1] Must be made isotonic for injection. |

| 0.9% Saline | ~10-15 mg/mL | High | Preferred for direct in vivo use (IP/IV).[1] |

| DMSO | 25 mg/mL | Medium | Use only as a stock solvent. Final DMSO concentration in animal must be <1-5%.[1] |

| Ethanol | 30 mg/mL | Low | Not recommended for direct injection; causes tissue irritation. |

| PBS (pH 7.4) | < 5 mg/mL | Medium | High salt + buffer may reduce solubility compared to pure water (Common Ion Effect). |

Detailed Dissolution Protocols

Protocol A: Direct Saline Dissolution (Recommended for Acute In Vivo Use)

Target: Low to moderate concentrations (0.1 mg/mL – 5.0 mg/mL). Application: Intraperitoneal (i.p.) or Subcutaneous (s.c.) injection in rodents.

-

Weighing: Accurately weigh the required mass of R(+)-Eticloride HCl into a sterile microcentrifuge tube.

-

Example: For 5 mL of 1 mg/mL solution, weigh 5.0 mg.

-

-

Vehicle Addition: Add 70% of the final volume of sterile 0.9% Physiological Saline.

-

Dissolution: Vortex moderately for 30-60 seconds. The HCl salt should dissolve readily at room temperature.

-

Troubleshooting: If particles persist, warm the tube in a 37°C water bath for 2 minutes, then vortex again.

-

-

Volume Adjustment: Add the remaining saline to reach the final target volume.

-

pH Check (Critical): Check pH using a micro-strip. The HCl salt is acidic. If pH is < 5.0, carefully adjust to pH ~6.0–7.0 using dilute NaOH (0.1 N) to prevent injection site irritation.

-

Warning: Do not exceed pH 7.5, as the free base may precipitate.

-

-

Sterilization: Pass the solution through a 0.22 µm PES (Polyethersulfone) syringe filter into a sterile vial.

Protocol B: DMSO Stock Method (For High Concentrations or Long-Term Storage)

Target: High concentrations (>10 mg/mL) or when preparing a "Master Stock" for freezing.[1]

-

Stock Preparation: Dissolve R(+)-Eticloride HCl in 100% anhydrous DMSO to a concentration of 20 mg/mL.

-

Storage: This stock can be aliquoted and stored at -20°C for up to 3 months.[1]

-

-

Working Solution Preparation (Day of Experiment):

-

Dilute the DMSO stock into sterile saline or water.

-

Ratio: Ensure final DMSO concentration does not exceed 5% (v/v) for mice or 10% (v/v) for rats.

-

Example: To make 1 mL of injectable solution:

-

Take 50 µL of DMSO Stock (20 mg/mL).

-

Add 950 µL of Sterile Saline.

-

Final Conc: 1 mg/mL Eticloride (in 5% DMSO).

-

-

-

Mixing: Vortex immediately upon addition of saline to prevent local precipitation.

-

Filtration: Filter sterilize (0.22 µm) before injection.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision process for selecting the correct dissolution method based on your experimental constraints.

Caption: Decision tree for selecting the optimal vehicle system based on concentration requirements and stability needs.

Scientific Rationale & Troubleshooting

Why R(+)-Eticlopride?

In dopamine receptor research, stereochemistry is vital.

-

Mechanism: Benzamides like Eticlopride bind to the D2 receptor orthosteric site. The (S)-enantiomer fits the binding pocket's steric constraints optimally.[1] The (R)-enantiomer has significantly lower affinity (often >100-fold less potent).[1]

-

Experimental Validity: When using R(+)-Eticloride, you are likely testing for non-specific binding effects.[1] If an effect is seen with (S) but not (R), the mechanism is confirmed as D2-receptor mediated.

Common Issues

-

Precipitation upon Dilution: If using Protocol B, adding saline too quickly to high-concentration DMSO stocks can cause "crashing out."

-

Solution: Add saline dropwise while vortexing.

-

-

Acidity: The HCl salt forms a weak acid in water. Injecting unbuffered acidic solutions (pH < 4) intraperitoneally can cause abdominal writhes (false positive pain behaviors) or local necrosis. Always buffer to physiological pH.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 57267, Eticlopride hydrochloride. Retrieved from [Link][1]

-

Hall, H., et al. (1985). Eticlopride, a selective, substituted benzamide antagonist of dopamine D2 receptors.Naunyn-Schmiedeberg's Archives of Pharmacology.[1] (Contextualizing the benzamide structure and solubility).

High-Precision Dissection of Dopaminergic Circuitry: Eticlopride Application in Drug-Seeking Paradigms

Executive Summary & Pharmacological Profile[1][2]

Eticlopride is a substituted benzamide and a highly selective dopamine D2-like receptor antagonist.[1] Unlike non-selective neuroleptics (e.g., haloperidol) which have complex binding profiles, Eticlopride exhibits picomolar affinity for D2 (

In the context of drug-seeking behavior, Eticlopride is the "scalpel" used to dissect the role of the indirect striatal pathway. It is primarily employed to determine if the initiation of drug-seeking (triggered by cues, stress, or drug primes) requires phasic dopamine signaling at D2 receptors in the Nucleus Accumbens (NAc).

Why Eticlopride? (Causality & Rationale)[3][4][5][6]

-

Selectivity: Essential for distinguishing between D1-mediated "direct pathway" activation and D2-mediated "indirect pathway" inhibition.

-

Reversibility: Its effects are transient, allowing for within-subject designs (e.g., Latin Square dosing) which reduces animal usage and inter-subject variability.

-

Solubility: Highly water-soluble as a hydrochloride salt, eliminating the need for confounding vehicles like DMSO or Cyclodextrin in intracranial microinjections.

Mechanism of Action

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) coupled to

Eticlopride blockade prevents this inhibition, effectively disinhibiting the indirect pathway. In the context of addiction, blocking NAc D2 receptors often attenuates the reinstatement of drug-seeking, suggesting that D2 stimulation is critical for the "craving" signal to translate into motor output.

Figure 1: Molecular mechanism. Eticlopride competes with Dopamine at the D2 receptor, preventing the Gi-mediated inhibition of Adenylyl Cyclase.

Experimental Protocols

Protocol A: Compound Preparation (Self-Validating)

Standard Reference: Martelle & Nader (2008)[2]

Objective: Create a stable, sterile solution for microinjection or systemic use.

-

Vehicle Selection: Use 0.9% Sterile Physiological Saline .

-

Note: Do not use water (hypotonic damage to tissue) or DMSO (neurotoxic in NAc) unless absolutely necessary. Eticlopride HCl is highly saline-soluble.

-

-

Calculation:

-

Molecular Weight (Eticlopride HCl): ~377.3 g/mol .[3]

-

Target Concentration (Microinjection): Typically 2 µg/µL (to deliver 1 µg in 0.5 µL).

-

-

Step-by-Step:

-

Weigh Eticlopride powder in a microcentrifuge tube.

-

Add 50% of calculated saline volume. Vortex gently for 30 seconds.

-

Add remaining saline.

-

Validation Step: Inspect for clarity. The solution must be completely clear. If cloudy, sonicate for 10 seconds.

-

pH Check: Verify pH is near 7.0-7.4 using a micro-strip.

-

Sterilization: Pass through a 0.22 µm syringe filter.[4]

-

-

Storage: Store aliquots at -20°C. Do not refreeze thawed aliquots used for microinjection.

Protocol B: Intracranial Microinjection (Nucleus Accumbens)

Standard Reference: Anderson et al. (2003); Schenk et al. (2003)

Objective: Localized blockade of D2 receptors in the NAc Shell or Core during reinstatement tests.

-

Surgery (Cannulation):

-

Implant bilateral guide cannulae (22-26 gauge) aimed 1-2 mm above the target.

-

Coordinates (Rat NAc Shell): AP +1.7 mm, ML ±0.8 mm, DV -7.0 mm (from skull surface).

-

-

Injection Procedure:

-

Obturator Removal: Gently remove dummy cannulae (obturators).

-

Injector Insertion: Insert injectors (28-33 gauge) extending 1-2 mm beyond the guide tip.

-

Infusion Rate: 0.25 µL/min to 0.5 µL/min.

-

Critical: Faster rates cause tissue damage and "backflow" up the cannula track.

-

-

Volume: 0.5 µL per side (Standard).

-

Diffusion Time: Leave injectors in place for 60 seconds post-infusion. This prevents the drug from being drawn back up the track via capillary action (a common source of error).

-

-

Timing: Administer 15-20 minutes prior to the behavioral session (e.g., Reinstatement test).

Protocol C: Behavioral Workflow (Reinstatement Model)

Standard Reference: Anderson et al. (2006)

This workflow tests if D2 blockade prevents the "relapse" triggered by drug cues.

Figure 2: Experimental Timeline. The critical intervention point is post-extinction, prior to the reinstatement challenge.

Dosing Guidelines & Data Presentation

The following table summarizes effective dose ranges established in literature for rat models (Long-Evans/Sprague-Dawley).

| Route of Admin | Target Area | Dose Range | Effect on Drug Seeking | Key Reference |

| Intracranial | NAc Shell/Core | 0.3 - 3.0 µ g/side | Dose-dependent blockade of cocaine-primed reinstatement.[5] | Anderson et al. (2003) |

| Intracranial | Dorsal Striatum | 1.0 - 4.0 µ g/side | Often requires higher doses than NAc; affects habit-based seeking. | Bachtell et al. (2005) |

| Systemic (IP/SC) | General | 0.01 - 0.05 mg/kg | Blocks reinstatement without severe catalepsy. | Schenk et al. (2003) |

| Systemic (IP/SC) | General | > 0.1 mg/kg | WARNING: High risk of motor deficits (catalepsy/sedation). | Martelle & Nader (2008) |

Data Interpretation & Troubleshooting[7][9]

The "Sedation Trap": A common error in D2 antagonist research is misinterpreting motor sedation as a reduction in motivation.

-

Symptom: The animal stops pressing the lever and stops moving generally.

-

Control: You MUST include an "Inactive Lever" or "Locomotor Activity" control.

-

Valid Result: Active lever presses decrease; Inactive lever/Locomotor remains baseline.

-

Invalid Result (False Positive): Both Active and Inactive lever presses drop to zero; animal is immobile.

-

Anatomical Specificity:

-

Shell vs. Core: Eticlopride in the NAc Shell is often more effective at blocking reinstatement triggered by drug primes.

-

Core: Eticlopride in the Core may be more relevant for cue-induced seeking or habitual responding.

References

-

Anderson, S. M., Bari, A. A., & Pierce, R. C. (2003). Administration of the D1-like dopamine receptor antagonist SCH-23390 into the medial nucleus accumbens shell attenuates cocaine priming-induced reinstatement of drug-seeking behavior in rats. Psychopharmacology, 168(1-2), 132-138.

-

Schenk, S., & Gittings, D. (2003). Effects of SCH 23390 and eticlopride on cocaine-seeking produced by cocaine and WIN 35,428 in rats. Psychopharmacology, 168(1-2), 118-123.[6]

-

Martelle, J. L., & Nader, M. A. (2008). A review of the discovery, pharmacological characterization, and behavioral effects of the dopamine D2-like receptor antagonist eticlopride.[1] CNS Neuroscience & Therapeutics, 14(3), 248-262.

-

Bachtell, R. K., Whisler, K., & Self, D. W. (2005). Effects of intranucleus accumbens shell administration of dopamine agonists and antagonists on cocaine-taking and cocaine-seeking behaviors in the rat. Psychopharmacology, 183(1), 41-53.

-

Ferrari, F., & Giuliani, D. (1996). Influence of eticlopride on cocaine- and DA D2 agonist-induced behavioral effects in rats.[7] Pharmacology Biochemistry and Behavior, 53(3), 525-530.[7]

Sources

- 1. A review of the discovery, pharmacological characterization, and behavioral effects of the dopamine D2-like receptor antagonist eticlopride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Review of the Discovery, Pharmacological Characterization, and Behavioral Effects of the Dopamine D2‐Like Receptor Antagonist Eticlopride - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. ibg.colorado.edu [ibg.colorado.edu]

- 6. Effects of SCH 23390 and eticlopride on cocaine-seeking produced by cocaine and WIN 35,428 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Influence of eticlopride on cocaine- and DA D2 agonist-induced behavioral effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: R(+)-Eticlopride (Eticloride) Hydrochloride

[1][2]

Status: Senior Application Scientist Verified Last Updated: February 4, 2026 Compound Classification: Dopamine D2/D3 Receptor Antagonist (Inactive/Low-affinity Enantiomer Control)[1][2]

Compound Identification & Nomenclature Clarification

Important Note on Nomenclature: The term "Eticloride" is frequently encountered as a synonym or typographical variation of Eticlopride .[1][2] For the purpose of this technical guide, we refer to the standardized chemical identity Eticlopride Hydrochloride .[1][2]

-

Chemical Name: R(+)-3-Chloro-5-ethyl-N-[(1-ethyl-2-pyrrolidinyl)methyl]-6-hydroxy-2-methoxybenzamide hydrochloride.[1][2]

-

Stereochemistry: The R(+) enantiomer is typically used as the negative (inactive) control in dopamine receptor studies, whereas the S(-) enantiomer is the active antagonist.[1][2]

-

Physicochemical Equivalence: While biological activity differs between enantiomers, the solubility and stability profiles of R(+)-Eticlopride HCl are identical to the S(-) form in achiral solvents (Water, DMSO, Ethanol).[1][2]

Solubility Profile & Reconstitution Data

The following data represents the physicochemical limits of R(+)-Eticlopride HCl. Exceeding these limits significantly increases the risk of precipitation and experimental variability.[1]

| Solvent System | Max Solubility (approx.) | Molarity (approx.) | Stability (Stock) | Application Notes |

| Water (Deionized) | ~50 mg/mL | ~130 mM | < 24 Hours | Preferred for acute in vivo injections.[1][2] |

| DMSO (Anhydrous) | ~50 mg/mL | ~130 mM | 6 Months (-20°C) | Ideal for frozen stock solutions.[1][2] Hygroscopic. |

| Ethanol (100%) | ~30 mg/mL | ~80 mM | 1 Month (-20°C) | Useful for evaporation-based coating; avoid for direct cell culture.[1][2] |

| PBS (pH 7.4) | < 5 mg/mL | < 13 mM | Immediate Use | Risk Zone: High salt/pH can trigger free-base precipitation.[1][2] |

Protocol: The "Gold Standard" Reconstitution

This protocol minimizes the risk of "crashing out" (precipitation) and ensures accurate dosing.[1]

Step 1: Solvent Selection & Preparation [1][2]

-

For Long-Term Storage: Use DMSO .[1][2] Ensure the DMSO is fresh and anhydrous. Old DMSO absorbs atmospheric water, which can degrade the salt over time.[1]

-

For Immediate Animal Dosing: Use 0.9% Saline or Water , but only prepare what you need for the day.[1][2]

Step 2: Dissolution Workflow

-

Equilibrate: Allow the vial of R(+)-Eticlopride HCl to reach room temperature before opening. This prevents condensation from forming inside the hygroscopic powder.[1]

-

Add Solvent: Add the calculated volume of solvent to the center of the vial.[1]

-

Vortex: Vortex at medium speed for 30–60 seconds.

-

Visual Check: Hold the vial up to a light source. The solution must be crystal clear . If it looks "milky" or has floating particulates, it is not dissolved.[1][2]

-

Sonication (If needed): If particulates persist, sonicate in a water bath at 37°C for 5 minutes.

Step 3: Dilution into Aqueous Buffers (The Critical Step)

-

The Issue: Rapidly adding a high-concentration DMSO stock into a cold, high-pH buffer (like PBS) often causes "shock precipitation."[1][2]

-

The Fix:

Troubleshooting Guide (FAQ)

Q1: My solution turned cloudy immediately after diluting my DMSO stock into PBS. Why?

-

Cause: This is "pH Shock."[1][2] Eticlopride is a hydrochloride salt.[1][2][3][4][5][6] When introduced to a buffered environment (pH 7.4), the equilibrium shifts toward the free base form, which is significantly less soluble than the salt.[1][2]

-

Solution: Lower the concentration of the stock before adding to PBS, or use a lower pH vehicle (e.g., slightly acidified saline) if the experimental model permits.[1][2] Alternatively, perform an intermediate dilution in water before adding to PBS.[1][2]

Q2: I froze my aqueous stock solution, and now it won't redissolve.

-

Cause: "Salting out" during the freeze-thaw process.[1][2] As water freezes, the salt concentrates in the remaining liquid phase, potentially forming stable crystal aggregates.[2]

-

Solution: Heat the vial to 45°C in a water bath and sonicate for 10 minutes. Prevention: Never freeze aqueous stocks of Eticlopride.[1][2] Store aqueous solutions at +4°C for max 24 hours, or freeze only as DMSO stocks.

Q3: Is R(+)-Eticlopride light sensitive?

-

Cause: Benzamide derivatives can be susceptible to photodegradation over extended periods.[1][2]

-

Solution: While not extremely sensitive, it is Good Laboratory Practice (GLP) to wrap stock vials in aluminum foil or store them in amber vials.[1][2]

Visual Workflows

Diagram 1: Solvent Selection Decision Tree

Caption: Logical flow for selecting the optimal solvent based on experimental intent and storage requirements.

Diagram 2: Troubleshooting Precipitation

Caption: Diagnostic workflow for resolving cloudiness or particulate matter in solution.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 57266, Eticlopride hydrochloride.[1][2] Available at: [Link][1][2]

Sources

- 1. Eticlopride hydrochloride | D2 receptor Antagonist | Hello Bio [hellobio.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. biosynth.com [biosynth.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. ≥98% (HPLC), D2 dopamine receptor antagonist, powder | Sigma-Aldrich [sigmaaldrich.com]

Optimizing R (+)-Eticloride hydrochloride concentration for cell-based assays

Technical Support Center: Optimizing R(+)-Eticloride Hydrochloride for Cell-Based Assays

Introduction: The Molecule & The Mission

R(+)-Eticloride Hydrochloride (also known as Eticlopride) is a high-affinity, selective antagonist for dopamine D2-like receptors (D2, D3, D4). In cell-based assays, it is primarily used to block agonist-induced signaling (e.g., Dopamine or Quinpirole) or to study receptor occupancy.

The Challenge:

Because R(+)-Eticloride has a sub-nanomolar affinity (

This guide provides the protocols to determine the exact concentration required for your specific cell line and assay window.

Module 1: Reconstitution & Storage (The Foundation)

Critical Failure Point: Inconsistent stock concentrations lead to shifted

Solubility & Stock Preparation Table

| Parameter | Specification | Notes |

| MW | ~377.26 g/mol | Verify specific batch MW on vial label (hydrates vary). |

| Primary Solvent | DMSO (Recommended) | Dissolves easily up to 100 mM. Sterile & stable at -20°C. |

| Secondary Solvent | Water / PBS | Soluble up to 25 mM. Good for immediate use; less stable long-term. |

| Stock Conc. | 10 mM | Ideal balance between stability and pipetting accuracy. |

| Storage | -20°C (Desiccated) | Aliquot into single-use vials (e.g., 20 |

Protocol: Creating a 10 mM Stock

-

Weighing: If you have 5 mg of powder.

-

Calculation:

. - .

-

-

Volume: To get 10 mM (

), add 1.325 mL of anhydrous DMSO. -

Vortex: Vortex for 30 seconds until clear.

-

Aliquot: Dispense 50

L aliquots into amber tubes. Store at -20°C.

Module 2: Dose-Response Strategy (The Core)

To optimize the concentration, you must perform a Schild Analysis logic: you are not just finding where Eticloride binds, but where it shifts the agonist curve.

The Signaling Pathway (Visualized)

R(+)-Eticloride acts by preventing the

Caption: R(+)-Eticloride competitively binds the D2 Receptor, preventing Gi-protein activation and thereby reversing the Dopamine-induced suppression of cAMP.

Protocol: Determination of (Blockade Potency)

Objective: Determine the concentration of Eticloride needed to block 80% of a standard agonist dose (

-

Cell Prep: Plate cells (e.g., CHO-D2, HEK293-D2) at 50,000 cells/well in 96-well plates.

-

Agonist Challenge: Determine the

of your agonist (e.g., Quinpirole) first. Let's assume Quinpirole -

Antagonist Dilution: Prepare a serial dilution of R(+)-Eticloride in assay buffer.

-

Range: 1

M down to 1 pM (1:10 steps). -

Tip: Keep DMSO constant (e.g., 0.1%) in all wells.

-

-

Incubation:

-

Add Eticloride dilutions to cells. Incubate 30 mins at 37°C (Pre-incubation is critical to reach equilibrium).

-

Add Quinpirole (at fixed 100 nM) to all wells.

-

Incubate for assay duration (e.g., 30 mins for cAMP).

-

-

Readout: Measure cAMP or Calcium.

-

Analysis: Plot Log[Eticloride] vs. Response. The

is your functional affinity.-

Target: For D2 receptors, expect

in the 1–10 nM range (depending on agonist conc).

-

Module 3: Troubleshooting Guide

Decision Tree: Common Assay Failures

Caption: Diagnostic flow for identifying root causes of assay failure with R(+)-Eticloride.

FAQ: Expert Answers

Q1: Why is my

-

A: This is usually due to Agonist Drift . Since Eticloride is competitive, its apparent potency depends on the agonist concentration (Schild relationship). If your Quinpirole/Dopamine stock degrades or is pipetted slightly higher, Eticloride will appear less potent. Solution: Always run a full agonist dose-response curve alongside your antagonist assay to normalize data.

Q2: Can I use the racemate (Eticloride) instead of R(+)-Eticloride?

-

A: It is not recommended for publication-quality data. The S(-)-enantiomer is significantly less potent (often >100-fold). Using the racemate introduces an inactive "impurity" that may contribute to non-specific binding without blocking the receptor, lowering your assay's signal-to-noise ratio.

Q3: How do I wash Eticloride out of the receptor?

-

A: R(+)-Eticloride has a slow dissociation rate (

). A simple media change is insufficient.-

Protocol: Wash cells 3x with warm PBS (5 mins per wash) followed by a 30-minute incubation in agonist-free media before rechallenging.

-

Q4: I see precipitation when adding the drug to the media.

-

A: This occurs if you spike 10 mM DMSO stock directly into a small volume of cold phosphate-buffered media.

-

Fix: Perform an intermediate dilution in water. Dilute 10 mM stock

100

-

References

-

Mechanism & Affinity: Seeman, P., & Van Tol, H. H. (1994). Dopamine receptor pharmacology.[1][2][3][4] Trends in Pharmacological Sciences, 15(7), 264-270.

- Schild Analysis Logic: Kenakin, T. P. (2014). A Pharmacology Primer: Theory, Applications, and Methods. Elsevier. (Standard text for competitive antagonism).

-

Eticlopride Characterization: Hall, H., et al. (1985). Eticlopride, a potent, selective and specific dopamine D2 receptor antagonist.[1][3][5] Naunyn-Schmiedeberg's Archives of Pharmacology, 330(1), 12-18.

-

Chemical Properties: PubChem Compound Summary for CID 57266, Eticlopride hydrochloride. [6]

Sources

- 1. A review of the discovery, pharmacological characterization, and behavioral effects of the dopamine D2-like receptor antagonist eticlopride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Review of the Discovery, Pharmacological Characterization, and Behavioral Effects of the Dopamine D2‐Like Receptor Antagonist Eticlopride - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Distinct inactive conformations of the dopamine D2 and D3 receptors correspond to different extents of inverse agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Ethylchloride hydrochloride | C2H6Cl2 | CID 21954268 - PubChem [pubchem.ncbi.nlm.nih.gov]

How to minimize non-specific binding of R (+)-Eticloride hydrochloride

Topic: Minimizing Non-Specific Binding (NSB) in Radioligand Binding Assays Compound: R(+)-Eticlopride hydrochloride (Dopamine D2/D3 Receptor Antagonist)

Introduction: The Signal-to-Noise Challenge

Welcome to the Technical Support Center. I am Dr. Aris, Senior Application Scientist.

You are likely here because your binding curves for R(+)-Eticlopride are flattening, or your signal-to-noise ratio is unacceptably low (often < 50% specific binding). R(+)-Eticlopride is a substituted benzamide with high affinity (

However, like many cationic lipophilic ligands, it suffers from a specific artifact: electrostatic adherence to glass fiber filters . If not corrected, this "filter binding" mimics receptor binding, inflating your

This guide provides a self-validating protocol to eliminate these artifacts.

Module 1: The Primary Culprit (Filter Binding)

The most common source of high NSB with Eticlopride is the filtration matrix. Glass fiber filters (GF/B or GF/C) carry a net negative surface charge. R(+)-Eticlopride, being positively charged at physiological pH, sticks to untreated glass fibers avidly.

The Solution: PEI Pretreatment

You must mask the negative charge on the filters using Polyethyleneimine (PEI) . PEI is a cationic polymer that neutralizes the glass fibers, preventing the radioligand from sticking to the filter itself.

Comparative Data: Effect of Filter Treatment on NSB Data represents typical counts per minute (CPM) in the absence of tissue (filter blank).

| Filter Condition | Filter Type | Buffer Wash | NSB (CPM) | Verdict |

| Untreated | Whatman GF/B | 50 mM Tris-HCl | 1,200 - 2,500 | ❌ Unacceptable |

| BSA Treated | Whatman GF/B | 0.1% BSA | 800 - 1,000 | ⚠️ Poor |

| PEI Treated | Whatman GF/B | 0.3% PEI | < 150 | ✅ Optimal |

Critical Protocol Note: Do not wash PEI-treated filters before filtration. The PEI must be present during the initial filtration of the membrane to be effective.

Module 2: Defining "Specific" Binding (Displacement Strategy)

To mathematically isolate specific receptor binding, you must subtract Non-Specific Binding (NSB) from Total Binding.[1] This requires a "Cold Competitor"—an unlabeled drug that saturates the D2/D3 receptors, leaving the radioligand bound only to non-specific sites.

Recommended Displacer: (+)-Butaclamol

While S(-)-Sulpiride is an option, (+)-Butaclamol (1 µM) is the gold standard for defining NSB in Eticlopride assays.

-

Why? (+)-Butaclamol has very high affinity and lipophilicity, ensuring it displaces Eticlopride from all true receptor sites.

-

Alternative: Haloperidol (10 µM) can be used, but Butaclamol often yields cleaner "noise" floors for benzamides.

Module 3: Visualizing the Optimized Workflow

The following diagram illustrates the logic flow for minimizing NSB, highlighting the critical intervention points (PEI Soak and Cold Wash).

Caption: Workflow highlighting the critical PEI pretreatment step to neutralize filter charge.

Module 4: Step-by-Step Optimized Protocol

Objective: Determine

Reagents:

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

Radioligand: [3H]-Eticlopride (approx. 80 Ci/mmol).

-

Displacer: (+)-Butaclamol (10 mM stock in ethanol/DMSO; dilute to 1 µM in assay).

-

Filter Solution: 0.3% Polyethyleneimine (PEI) in water.

Procedure:

-

Filter Pre-Soak (The "Silver Bullet"):

-

Submerge Whatman GF/B filters in 0.3% PEI solution.

-

Time: Minimum 2 hours at 4°C (Overnight is better).

-

Note: This single step will reduce your background noise by ~80-90%.

-

-

Incubation Setup:

-

Total Binding: 50 µL Membrane prep + 50 µL [3H]-Eticlopride + 400 µL Buffer.

-

Non-Specific Binding (NSB): 50 µL Membrane prep + 50 µL [3H]-Eticlopride + 50 µL (+)-Butaclamol (1 µM final) + 350 µL Buffer.

-

Incubation Conditions: Incubate at Room Temperature (25°C) for 60–90 minutes .

-

Why RT? Eticlopride reaches equilibrium slower at 4°C, but 37°C may accelerate degradation. RT is the stability "sweet spot."

-

-

Filtration & Wash:

-

Analysis:

Module 5: Troubleshooting FAQ

Q1: My specific binding is only 30% of total. Is my ligand bad? A: Unlikely. It is almost certainly the filters. Did you use GF/B filters without PEI? If yes, the ligand is binding to the glass. Switch to PEI-soaked filters immediately. If you are already using PEI, check your membrane concentration—you may be using too little protein (aim for 20-50 µ g/well ).

Q2: Can I use BSA instead of PEI to block the filters? A: BSA is less effective for Eticlopride. BSA blocks hydrophobic sites, but Eticlopride's NSB is largely electrostatic (cationic ligand + anionic glass). PEI (cationic polymer) is the specific antidote for this charge interaction.

Q3: My replicates have high variability (CV > 15%).

A: This often happens if the wash step is too warm or too slow. Eticlopride has a fast dissociation rate compared to some covalent ligands. Ensure your wash buffer is on ice (

References

-

National Institutes of Health (NIH) / PubMed. A rapid filtration assay for soluble receptors using polyethylenimine-treated filters. (Bruns et al., Validation of PEI for cationic ligands). [Link]

Sources

Improving the bioavailability of R (+)-Eticloride hydrochloride in animal studies

The following technical guide addresses the optimization of R(+)-Eticloride hydrochloride bioavailability in animal models.

Scientific Note: R(+)-Eticloride is the dextrorotatory (

The "Control Paradox": A common failure mode in experimental design is assuming the inactive control (

Quick Reference: Compound Profile

| Parameter | Data | Relevance |

| Compound Name | R(+)-Eticloride Hydrochloride | Target Analyte |

| Active Isomer | S(-)-Eticlopride | Reference Standard |

| Primary Challenge | Blood-Brain Barrier (BBB) Penetration & Rapid Clearance | CNS availability is critical for valid control data. |

| Solubility | High (in water/saline as HCl salt) | Dissolution is rarely the rate-limiting step. |

| pKa | ~8.9 (Basic amine) | Ionized at physiological pH; affects membrane permeation. |

Module 1: Troubleshooting Low Exposure

Q: I am seeing low plasma concentrations after oral (PO) gavage. Is the drug insoluble?

A: Unlikely. As a hydrochloride salt, R(+)-Eticloride is highly water-soluble. The issue is likely permeability or first-pass metabolism , not dissolution.

-

Root Cause 1: Ionization Trap. At gastric pH (1.2), the basic amine is fully ionized, preventing absorption. At intestinal pH (6-7), it is still largely ionized (pKa ~8.9).

-

Root Cause 2: First-Pass Metabolism. Substituted benzamides undergo rapid hepatic metabolism (dealkylation).

-

Solution: Switch to Parenteral Administration (IP or SC) .

-

Why? Intraperitoneal (IP) or Subcutaneous (SC) routes bypass the initial gastric ionization trap and reduce first-pass liver extraction compared to oral dosing.

-

Protocol Adjustment: If oral dosing is mandatory, use a lipid-based formulation (e.g., self-emulsifying drug delivery system) to enhance lymphatic transport and bypass the liver.

-

Q: The drug is in the plasma, but brain levels are undetectable. Why?

A: This indicates a Blood-Brain Barrier (BBB) efflux issue.

-

Mechanism: While S(-)-Eticlopride crosses the BBB (proven by PET studies), enantiomers can have different affinities for efflux transporters like P-glycoprotein (P-gp) . If R(+)-Eticloride is a stronger P-gp substrate than the S(-) isomer, it will be pumped out of the brain.

-

Diagnostic Experiment: Co-administer a P-gp inhibitor (e.g., Cyclosporin A or Tariquidar) in a pilot group.

-

Result: If brain levels spike, P-gp efflux is your barrier.

-

Note: This is acceptable for validating the presence of the drug, but be aware that P-gp inhibition alters the physiology of the animal model.

-

Q: My stock solution precipitated. What happened?

A: You likely buffered it to a neutral/basic pH.

-

Chemistry: The HCl salt dissociates in water. If you add a buffer (like PBS) at pH 7.4, you drive the equilibrium toward the free base. If the concentration is high (>10 mg/mL), the free base may precipitate.

-

Fix: Maintain stock solutions in 0.9% Saline or Water for Injection (slightly acidic naturally). Only buffer to physiological pH immediately prior to injection, or rely on the blood's buffering capacity for low injection volumes (<5 mL/kg).

Module 2: Experimental Protocols

Protocol A: Optimal Vehicle Formulation (IP/IV/SC)

Standard saline is sufficient for low doses (<5 mg/kg). For higher doses or stock stability, use this protocol.

Reagents:

-

0.9% Sterile Saline

-

(Optional) 2-Hydroxypropyl-

-cyclodextrin (HP-

Step-by-Step:

-

Weighing: Weigh the HCl salt. Correction Factor: Multiply the target free-base dose by 1.10 to account for the weight of the HCl counter-ion (MW ~377.3 g/mol vs ~341 g/mol ).

-

Dissolution: Dissolve in sterile saline to reach a concentration of 1 mg/mL . Vortex for 30 seconds.

-

pH Check: Check pH. It should be approx 4.5–5.5. Do not adjust if injecting IP/SC; this is well-tolerated.

-

Filtration: Filter sterilize using a 0.22

m PVDF syringe filter . (Avoid nylon filters as benzamides can bind to them).

Protocol B: Pharmacokinetic (PK) Validation

Run this pilot to prove your negative control is valid.

-

Subjects: n=3 rats/mice per timepoint.

-

Dose: 1 mg/kg (IV) or 3 mg/kg (IP).

-

Sampling:

-

Plasma: 5, 15, 30, 60, 120 min.

-

Brain: Harvest at 30 min and 60 min (peak binding time for benzamides).

-

-

Analysis: LC-MS/MS.

-

Critical: Use a chiral column (e.g., Chiralcel OD-R) if you need to distinguish it from S(-)-Eticlopride, though in a pure R(+) dosing study, a C18 column is sufficient.

-

Module 3: Decision Logic & Workflow

The following diagram illustrates the troubleshooting logic for low bioavailability signals.

Caption: Diagnostic workflow for isolating bioavailability failure points in R(+)-Eticloride studies.

Frequently Asked Questions (FAQs)

Q: Can I use DMSO to improve solubility? A: You likely don't need to. The HCl salt is water-soluble. However, if you are using the free base form of R(+)-Eticloride, DMSO (up to 5-10%) is acceptable. Be cautious: DMSO can increase BBB permeability artificially, potentially confounding your "negative control" data by forcing the drug into the brain.

Q: Why does the literature mostly mention S(-)-Eticlopride? A: S(-)-Eticlopride is the active D2 antagonist (Ki ~0.2 nM). The R(+) isomer has significantly lower affinity (Ki > 100 nM or higher depending on the assay). Most studies focus on the active drug. When you use R(+), you are proving that the biological effect is stereoselective.

Q: What is the recommended washout period for crossover studies? A: Benzamides generally have a short-to-moderate half-life in rodents (T1/2 ~1-2 hours). A washout period of 24 hours (approx. 10+ half-lives) is sufficient to ensure complete clearance of R(+)-Eticloride before dosing the active S(-) isomer.